(rac-cis)-Z-Bifenthrin-d5
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Overview
Description
(rac-cis)-Z-Bifenthrin-d5 is a deuterated form of bifenthrin, a synthetic pyrethroid insecticide. Deuterated compounds are often used in scientific research to study the metabolism and environmental fate of chemicals. The presence of deuterium atoms in place of hydrogen atoms can provide insights into the behavior of the compound under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac-cis)-Z-Bifenthrin-d5 involves the incorporation of deuterium atoms into the bifenthrin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium gas (D2) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
(rac-cis)-Z-Bifenthrin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifenthrin acid derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
(rac-cis)-Z-Bifenthrin-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and environmental fate.
Biology: Employed in metabolic studies to understand the degradation pathways of bifenthrin in biological systems.
Medicine: Investigated for its potential effects on human health and its metabolism in the human body.
Industry: Used in the development of new insecticides and in studies of pesticide resistance .
Mechanism of Action
The mechanism of action of (rac-cis)-Z-Bifenthrin-d5 is similar to that of bifenthrin. It acts on the nervous system of insects by binding to voltage-gated sodium channels, causing prolonged depolarization and paralysis. The presence of deuterium atoms does not significantly alter the mechanism but can provide insights into the metabolic pathways and degradation products .
Comparison with Similar Compounds
Similar Compounds
Bifenthrin: The non-deuterated form of (rac-cis)-Z-Bifenthrin-d5.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A widely used pyrethroid insecticide with a similar mode of action
Uniqueness
The uniqueness of this compound lies in its deuterium content, which makes it valuable for research purposes. The deuterium atoms provide a distinct isotopic signature that can be tracked in metabolic and environmental studies, offering insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C23H22ClF3O2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1/i4D,5D,6D,8D,9D |
InChI Key |
OMFRMAHOUUJSGP-OKWLEVHWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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